N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide
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Overview
Description
N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a sulfonamide group.
Preparation Methods
The synthesis of N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the reaction of 2-aminothiophenol with acid chlorides under acidic conditions.
Synthesis of the Naphthalene Derivative: The naphthalene ring can be functionalized through various organic reactions, including Friedel-Crafts acylation.
Coupling Reaction: The benzothiazole and naphthalene derivatives are coupled using appropriate reagents and conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon.
Scientific Research Applications
N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticonvulsant activity, showing promising results in animal models.
Biological Studies: The compound’s interaction with various molecular targets, such as GABA receptors and sodium channels, is of interest for understanding its mechanism of action.
Industrial Applications: Its chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as GABA receptors and sodium channels. These interactions modulate neuronal activity, leading to its anticonvulsant effects . The compound may also inhibit bacterial enzymes, contributing to its antibacterial properties .
Comparison with Similar Compounds
N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-CHLOROBENZENE-1-SULFONAMIDE can be compared with other benzothiazole derivatives:
1,3-Benzothiazole: A simpler structure with similar antibacterial properties.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Exhibits anticonvulsant activity and has been studied for its neurotoxicity.
Benzothiazole Derivatives: Various derivatives have been synthesized and evaluated for their biological activities, including antifungal, anticancer, and antihypertensive properties.
Properties
Molecular Formula |
C23H13ClN2O3S3 |
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Molecular Weight |
497.0 g/mol |
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C23H13ClN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13H/b26-19- |
InChI Key |
JJZLBKDHUKDHNA-XHPQRKPJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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